molecular formula C18H15F3N2O2 B2681342 2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide CAS No. 1207019-62-2

2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide

Cat. No. B2681342
CAS RN: 1207019-62-2
M. Wt: 348.325
InChI Key: UYICFASMRHFONR-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a potent inhibitor of a specific protein kinase, which makes it a valuable tool for studying various biological processes. In

Scientific Research Applications

Synthesis and Molecular Docking Analysis

Research demonstrates the successful synthesis and characterization of indole acetamide derivatives, showcasing their potential as anti-inflammatory drugs through molecular docking analysis targeting the cyclooxygenase COX-1 and 2 domains. The synthesis process often involves combining specific precursors in the presence of catalysts to yield the desired compound with high efficiency. For example, the compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was synthesized and characterized, displaying promising anti-inflammatory activity through in silico modeling studies (Al-Ostoot et al., 2020).

Anti-plasmodial Properties

Another significant application of indole acetamide derivatives is in the exploration of antiplasmodial properties. A study involving the synthesis of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and their evaluation for potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. These compounds showed promising biological activity, suggesting their potential use in antimalarial therapy (Mphahlele et al., 2017).

Medicinal Chemistry and Therapeutic Agents

Indole acetamide derivatives also play a crucial role in medicinal chemistry, serving as important therapeutic agents with diverse biological activities such as antioxidant, anti-HIV, and anti-cancer activities. The structural versatility of the indole nucleus allows for its incorporation into a wide range of synthetic and natural products, pharmaceuticals, and functional materials. This versatility underscores the importance of indole acetamides in drug development and the synthesis of compounds with potential therapeutic benefits (Al-Ostoot et al., 2019).

properties

IUPAC Name

2-indol-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)25-15-7-5-13(6-8-15)11-22-17(24)12-23-10-9-14-3-1-2-4-16(14)23/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYICFASMRHFONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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